![molecular formula C21H17FN2O2S B2407863 2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 932502-28-8](/img/structure/B2407863.png)
2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
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Overview
Description
The compound “2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a thiophene group, and a quinoline group. Thiophene-based analogs have been of interest to many scientists as a potential class of biologically active compounds .
Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom . The benzamide and quinoline groups are also ring structures, which may contribute to the stability and reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Thiophene, for example, is soluble in most organic solvents but insoluble in water .Scientific Research Applications
a. Anticancer Properties: Molecules containing the thiophene ring system have demonstrated anticancer effects. Researchers explore their potential as novel chemotherapeutic agents .
b. Anti-Inflammatory Activity: Thiophene-based compounds, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea , exhibit anti-inflammatory properties. These molecules could serve as leads for developing anti-inflammatory drugs .
c. Antimicrobial Agents: Certain thiophene derivatives possess antimicrobial activity. Their exploration could contribute to combating bacterial and fungal infections.
d. Organic Semiconductors: Thiophene-mediated molecules play a crucial role in organic electronics. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their semiconducting properties .
e. Corrosion Inhibitors: Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion is valuable in various sectors .
Pharmacological Applications
Beyond their chemical and electronic properties, thiophene compounds exhibit pharmacological effects:
a. Antihypertensive Properties: Some thiophene-containing molecules have antihypertensive effects, potentially aiding in managing blood pressure .
b. Dental Anesthetics: Articaine, a compound with a 2,3,4-trisubstituted thiophene framework, serves as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c22-17-7-2-1-6-16(17)20(25)23-15-9-10-18-14(13-15)5-3-11-24(18)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWSQVKVHFEWOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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